molecular formula C8H13BN2O2 B14075490 (4-(sec-Butyl)pyrimidin-5-yl)boronic acid

(4-(sec-Butyl)pyrimidin-5-yl)boronic acid

Katalognummer: B14075490
Molekulargewicht: 180.01 g/mol
InChI-Schlüssel: KTBHHOQRVMKLRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(sec-Butyl)pyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C8H13BN2O2 and a molecular weight of 180.01 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(sec-Butyl)pyrimidin-5-yl)boronic acid typically involves the hydroboration of an appropriate pyrimidine derivative. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane . The reaction conditions for hydroboration are generally mild and can be carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the hydroboration process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(sec-Butyl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely-used reaction in organic synthesis for forming carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by another functional group.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4-(sec-Butyl)pyrimidin-5-yl)boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-(sec-Butyl)pyrimidin-5-yl)boronic acid in chemical reactions typically involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with biological targets through reversible covalent bonding, making it useful in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid: Another widely-used boronic acid in organic synthesis, particularly in Suzuki-Miyaura coupling.

    4-(tert-Butyl)pyrimidin-5-yl)boronic acid: A similar compound with a tert-butyl group instead of a sec-butyl group, which may exhibit different reactivity and properties.

    2,4-Dimethoxypyrimidine-5-boronic acid: A derivative with methoxy groups, used in similar applications.

Uniqueness

(4-(sec-Butyl)pyrimidin-5-yl)boronic acid is unique due to its specific structure, which combines the properties of a pyrimidine ring with a boronic acid functional group

Eigenschaften

Molekularformel

C8H13BN2O2

Molekulargewicht

180.01 g/mol

IUPAC-Name

(4-butan-2-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-3-6(2)8-7(9(12)13)4-10-5-11-8/h4-6,12-13H,3H2,1-2H3

InChI-Schlüssel

KTBHHOQRVMKLRR-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=CN=C1C(C)CC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.